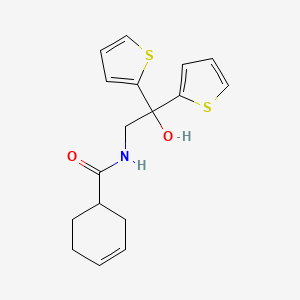

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

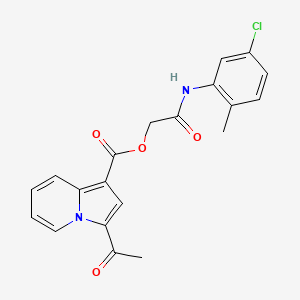

“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also contains methoxyphenyl and phenoxyacetamide groups .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an isoxazole ring, a methoxyphenyl group, and a phenoxyacetamide group . The isoxazole ring is a five-membered heterocyclic moiety, which is a common feature in many commercially available drugs .Wissenschaftliche Forschungsanwendungen

Pharmacological Evaluation and Drug Synthesis

- Research on heterocyclic novel derivatives, including structures related to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide, highlighted their potential in toxicity assessment, tumor inhibition, and exhibiting analgesic and anti-inflammatory actions. Computational and pharmacological evaluations have been conducted, demonstrating the compounds' affinities for various receptors and their efficacy in analgesic and anti-inflammatory models (Faheem, 2018).

- Novel benzothiazole-substituted β-lactam hybrids, starting from related phenolic precursors, were synthesized and evaluated for antimicrobial activities against a range of bacterial strains. These studies showed moderate activities and highlighted the potential of methoxyphenyl groups to increase compound potency (Alborz et al., 2018).

Antimicrobial and Antitumor Activities

- A study designing and synthesizing hydrazide and oxadiazole derivatives using 3-methoxyphenol as a starting substance found that these compounds exhibited significant antimicrobial activity against various bacteria and fungi. Some derivatives showed promising antiproliferative activity against human tumor cell lines, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).

Organic Synthesis and Chemical Properties

- The synthesis of phenyl ether derivatives from marine-derived fungi highlighted the discovery of bioactive compounds with strong antioxidant activities. These findings underscore the potential of such compounds in pharmaceutical applications, particularly in oxidative stress-related diseases (Xu et al., 2017).

- In organic chemistry, the manipulation of this compound and its analogs has been explored for creating derivatives with varied pharmacological activities. This includes efforts to optimize chemical reactions for enhanced yield and specificity of desired products, as seen in studies focusing on the synthesis of pyranopyrazoles and the derivatization of amphetamines and related compounds for analytical purposes (Shin & Donike, 1996).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Biochemical Pathways

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing how much of it reaches its target sites in the body .

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-23-17-9-5-6-14(10-17)18-11-15(21-25-18)12-20-19(22)13-24-16-7-3-2-4-8-16/h2-11H,12-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQYAQFOLIQZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2470991.png)

![1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone](/img/structure/B2470993.png)

![N-[2-[(2,2-Dimethyl-1-phenylpropyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2470998.png)

![Methyl 3-{[(2-chloro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2470999.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-fluorophenyl)prop-2-enoate](/img/structure/B2471005.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2471006.png)

![4-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2471008.png)